molecular formula C13H8BrF3S B7992879 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7992879
M. Wt: 333.17 g/mol
InChI Key: OHZRWDXNQPRSDD-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a bromo substituent at position 1, a fluoro group at position 4, and a sulfanylmethyl group linked to a 3,4-difluorophenyl ring at position 2 of the benzene core.

Properties

IUPAC Name

1-bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3S/c14-11-3-1-9(15)5-8(11)7-18-10-2-4-12(16)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRWDXNQPRSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various coupling and substitution reactions. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Positional Halogen and Substituent Variations
  • 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS 1443341-27-2):

    • Differs in the bromo (position 1 vs. 3) and fluorophenyl substitution (3,5-difluoro vs. 3,4-difluoro).
    • Molecular Formula: C₁₃H₈BrF₃S; MW 333.15.
    • Reactivity: The 3,5-difluorophenyl group may alter steric and electronic effects compared to the 3,4-difluoro analog .
  • 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1):

    • Simpler structure with a methyl group instead of the sulfanylmethyl-difluorophenyl moiety.
    • Similarity Score: 0.95 (structural simplicity reduces complexity but retains halogen positioning) .
Functional Group Replacements
  • 1-Bromo-2,3-difluoro-4-methoxybenzene (Similarity: 0.91): Replaces the sulfanylmethyl group with methoxy, enhancing electron-donating character. Potential Use: Methoxy groups are common in pharmaceuticals for metabolic stability .
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6):

    • Features a trifluoromethoxy group instead of sulfanylmethyl.
    • Reactivity: The strong electron-withdrawing -OCF₃ group increases electrophilicity at the benzene core .
  • 1-Bromo-4-(difluoromethylsulfonyl)benzene (CAS 51679-57-3):

    • Sulfonyl group replaces sulfanylmethyl, drastically altering polarity and oxidation state.
    • Molecular Formula: C₇H₅BrF₂O₂S; MW 271.08 .

Halogen-Substituted Derivatives

  • 1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene :

    • Chloro substitutes bromo, reducing molecular weight (MW ~299.57) and altering bond strength .
  • 1-Bromo-4-[chloro-(4-fluorophenyl)methyl]benzene (CAS 1340421-97-7):

    • Chloro-fluorophenyl methyl group instead of sulfanylmethyl-difluorophenyl.
    • Boiling Point: Predicted 357.5°C; higher due to increased hydrophobicity .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Similarity Score
1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene (Target) N/A C₁₃H₈BrF₃S* ~333.17* Bromo, fluoro, sulfanylmethyl Reference
1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene 1443341-27-2 C₁₃H₈BrF₃S 333.17 Bromo, fluoro, sulfanylmethyl 0.88
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 C₇H₆BrF 189.03 Bromo, fluoro, methyl 0.95
1-Bromo-2,3-difluoro-4-methoxybenzene 121219-03-2 C₇H₅BrF₂O 239.02 Bromo, difluoro, methoxy 0.91
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O 275.00 Bromo, fluoro, trifluoromethoxy N/A

*Estimated based on analog data.

Biological Activity

1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene (C13H8BrF3S) is a complex organic compound notable for its unique structural features, including the presence of bromine, fluorine, and a sulfanylmethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has a molecular weight of approximately 333.1654 g/mol and a molecular formula of C13H8BrF3S. Its structure allows for diverse reactivity patterns, making it suitable for numerous applications in synthetic organic chemistry.

Key Properties

PropertyValue
Molecular FormulaC13H8BrF3S
Molecular Weight333.1654 g/mol
XLogP34.9
Hydrogen Bond Acceptor Count4
Heavy Atom Count18

Biological Activity

The biological activity of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has been explored through various studies focusing on its interaction with biological macromolecules. Preliminary data indicates that this compound may exhibit significant interactions with specific enzymes and receptors, leading to alterations in their activity.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It might interact with receptors, altering signaling pathways associated with various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity : Research has shown that compounds similar to 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene possess antimicrobial properties. In vitro studies indicate potential effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives of the compound have been evaluated for anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through specific signaling pathways.
  • Binding Affinity Studies : Interaction studies have revealed that the compound shows promising binding affinity towards certain targets involved in disease processes, suggesting potential therapeutic applications.

Comparative Analysis

To better understand the uniqueness of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Chloro-3-fluoro-4-(3,4-difluorophenyl)sulfanylmethylbenzeneContains chlorine instead of bromineDifferent reactivity profile due to chlorine
1-Fluoro-4-(3,5-difluorophenyl)sulfanylmethylbenzeneLacks bromine; different fluorine positioningVaries in biological activity due to structural differences
1-Bromo-3-fluoro-benzeneSimpler structure without sulfanylmethyl groupLimited versatility in biological applications

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